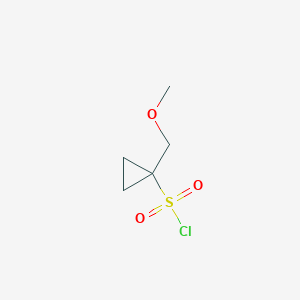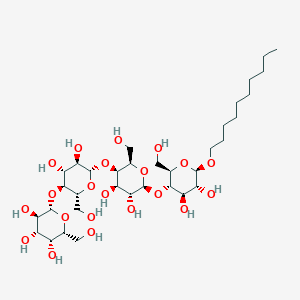![molecular formula C12H16F6N4O5 B1435764 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate CAS No. 2109435-79-0](/img/structure/B1435764.png)
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate
Vue d'ensemble
Description
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate is a compound with significant biochemical and pharmacological interest It is a derivative of histamine, featuring an imidazole ring, which is a common structure in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate typically involves the reaction of β-alanine with histamine under controlled conditions. The process includes the following steps:
Condensation Reaction: β-Alanine reacts with histamine to form 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide.
Salt Formation: The resulting amide is then treated with trifluoroacetic acid to form the ditrifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the condensation reaction under controlled temperature and pressure.
Purification: The product is purified using crystallization or chromatography techniques to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amide group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Imidazole N-oxides.
Reduction Products: Reduced amide derivatives.
Substitution Products: Substituted imidazole compounds.
Applications De Recherche Scientifique
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets:
Histamine Receptors: Acts as an antagonist or agonist at histamine receptors, influencing cellular signaling pathways.
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic processes, leading to altered biochemical pathways.
Antioxidant Activity: Scavenges reactive oxygen species, providing protective effects against oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Alanylhistamine dihydrochloride: Similar structure but different salt form.
Histamine Derivatives: Compounds with modifications on the imidazole ring or side chain.
Uniqueness
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate is unique due to its specific trifluoroacetate salt form, which can influence its solubility, stability, and biological activity compared to other histamine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2C2HF3O2/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;2*3-2(4,5)1(6)7/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYHHFINLFZZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)





![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)


![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)
![9-Oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B1435704.png)
